molecular formula C11H16N4O2 B1451365 2-(4-Methylpiperazin-1-yl)-5-nitroaniline CAS No. 5367-66-8

2-(4-Methylpiperazin-1-yl)-5-nitroaniline

Cat. No. B1451365
CAS RN: 5367-66-8
M. Wt: 236.27 g/mol
InChI Key: RRDHQVXJWUWDCY-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-5-nitroaniline, also known as 4-methylpiperazine-1-yl-5-nitroaniline or 4MPNA, is an organic compound belonging to the piperazine family. It is a white crystalline solid with a melting point of 134-135°C and a boiling point of 283-284°C. It is soluble in water, ethanol, and methanol, and insoluble in chloroform and ether. 4MPNA has a wide range of applications in scientific research, including synthesis, biochemistry, and physiology, and is used as a reagent in organic synthesis.

Scientific Research Applications

Synthesis and Biological Evaluation

A key application of 2-(4-Methylpiperazin-1-yl)-5-nitroaniline and its derivatives is in the synthesis of benzimidazoles, which are screened for in vitro antioxidant activities and glucosidase inhibitors. These compounds show significant scavenging activity and inhibitory potential against α-glucosidase, suggesting potential for treatment in related diseases (Özil, Baltaş, & Parlak, 2018).

Discovery of New SIRT6 Inhibitors

Compounds containing 2-(4-Methylpiperazin-1-yl)-5-nitroaniline skeletons, such as 6d, have been identified as potent SIRT6 inhibitors. SIRT6 inhibitors are considered potential agents for treating diabetes, and compound 6d has shown efficacy in lowering blood glucose in a mouse model of type 2 diabetes (Sun et al., 2020).

Catalytic and Antimicrobial Studies

Unsymmetrical end-off phenoxo bridged copper(II), nickel(II), and zinc(II) complexes containing derivatives of 2-(4-Methylpiperazin-1-yl)-5-nitroaniline have been synthesized. These complexes demonstrate significant growth inhibitory activity against pathogenic bacteria and fungi, and are studied for their catalytic behaviors (Bharathi et al., 2009).

Anti-anoxic Activity

Derivatives of 2-(4-Methylpiperazin-1-yl)-5-nitroaniline, such as FR75094, have shown significant anti-anoxic (AA) activity and are effective in inhibiting lipid peroxidation and cerebral edema induced by arachidonate (Ohkubo, Kuno, Sakai, & Takasugi, 1995).

Anticancer Activity

Some derivatives of 2-(4-Methylpiperazin-1-yl)-5-nitroaniline have shown potential anticancer activity. Compounds like L1 and L2 from the family of thiophene-2-carboxaldehyde derivatives have been studied for their binding characteristics to Human Serum Albumin and for their anticancer activity using optical spectroscopic and docking studies (Shareef et al., 2016).

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDHQVXJWUWDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660902
Record name 2-(4-Methylpiperazin-1-yl)-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)-5-nitroaniline

CAS RN

5367-66-8
Record name 2-(4-Methylpiperazin-1-yl)-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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